molecular formula C91H145N27O20 B1496308 H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 CAS No. 185032-24-0

H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2

Cat. No.: B1496308
CAS No.: 185032-24-0
M. Wt: 1937.3 g/mol
InChI Key: ANBCQQNJUFAARB-UHFFFAOYSA-N
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Description

H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 is a synthetic peptide featuring a complex sequence of alternating D- and L-configured amino acids, including non-standard residues such as xiIle (modified isoleucine) and xiThr (modified threonine). The C-terminal amidation (-NH2) enhances stability against proteolytic degradation, a common strategy in peptide drug design .

This peptide’s length and mixed stereochemistry suggest applications in mimicking natural peptides with enhanced metabolic stability. However, its exact biological targets and mechanisms remain uncharacterized in public databases, necessitating comparative analyses with structurally or functionally related compounds.

Properties

IUPAC Name

17-[[2-[[2-[[6-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[1-[[1-[[1-[[1-[2-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-butan-2-yl-2-[(4-hydroxyphenyl)methyl]-3,6,14,18-tetraoxo-1,4,7,13-tetrazacyclooctadecane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H145N27O20/c1-8-50(5)72-85(135)110-62(19-11-13-39-101-70(123)37-36-64(81(131)114-68(83(133)115-72)47-55-28-34-58(122)35-29-55)108-78(128)61(20-14-40-102-89(95)96)106-71(124)48-105-77(127)60(18-10-12-38-92)107-76(126)59(93)45-53-24-30-56(120)31-25-53)80(130)113-67(44-49(3)4)82(132)116-73(51(6)9-2)86(136)117-74(52(7)119)87(137)111-65(22-16-42-104-91(99)100)88(138)118-43-17-23-69(118)84(134)109-63(21-15-41-103-90(97)98)79(129)112-66(75(94)125)46-54-26-32-57(121)33-27-54/h24-35,49-52,59-69,72-74,119-122H,8-23,36-48,92-93H2,1-7H3,(H2,94,125)(H,101,123)(H,105,127)(H,106,124)(H,107,126)(H,108,128)(H,109,134)(H,110,135)(H,111,137)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,132)(H,117,136)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBCQQNJUFAARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(CCCCNC(=O)CCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H145N27O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1937.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 is a complex peptide composed of various amino acids, including both D- and L-forms. This structural diversity can significantly influence its biological activities, which are crucial for understanding its potential therapeutic applications.

Structure and Composition

The compound consists of the following amino acids:

  • Tyrosine (Tyr)
  • Lysine (Lys)
  • Glycine (Gly)
  • Arginine (Arg)
  • Glutamic Acid (Glu)
  • Isoleucine (xiIle)
  • Leucine (Leu)
  • Threonine (xiThr)
  • Proline (Pro)

The presence of multiple amino acids suggests a potential role in various biological processes, including signaling pathways and regulatory functions within cells.

Biological Activities

Peptides like this compound exhibit a range of biological activities, including but not limited to:

  • Antioxidant Activity : The presence of Tyr and Arg may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Research indicates that D-amino acids play a role in cognitive function and may act as biomarkers for neurological conditions .
  • Regulatory Functions : The peptide's structure suggests involvement in hormonal regulation and immune response modulation.

Case Study: Neuroprotective Potential

A study examining D-amino acids revealed their potential role in cognitive functions. The findings suggest that compounds containing D-amino acids could serve as biomarkers for dementia risk, highlighting the importance of such amino acid configurations in neurological health .

Interaction Studies

Understanding how H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr interacts with other biomolecules is crucial for elucidating its biological functions. Interaction studies may involve:

  • Binding Affinity Tests : Assessing how well the peptide binds to specific receptors.
  • Cellular Uptake Studies : Investigating how efficiently the peptide is absorbed by different cell types.

Comparative Analysis

To better understand the uniqueness of H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr, it is useful to compare it with simpler peptides. Below is a summary table highlighting key features:

Compound NameKey FeaturesUniqueness
H-Lys-Ala-GlySimpler structure with fewer amino acidsFocuses on basic amino acids
H-Tyr-Leu-ProContains aromatic and branched-chain amino acidsEmphasizes hydrophobic interactions
H-Glu-Asp-ThrInvolves acidic residuesPotential role in neurotransmission

This comparison underscores the complexity and potential versatility of H-DL-Tyr compared to simpler peptides, suggesting unique biological roles that warrant further investigation.

Comparison with Similar Compounds

Graph-Based Comparison

Graph-based methods represent chemical structures as nodes (atoms) and edges (bonds), enabling precise identification of shared motifs. For this peptide, graph alignment algorithms (e.g., maximal common subgraph detection) reveal similarities to other mixed-DL peptides, such as H-DL-Tyr-DL-Pro-DL-xiIle-DL-Lys-DL-Pro-DL-Glu-DL-Ala-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Ser-DL-Pro-DL-Glu-DL-Glu-DL-Leu-DL-Asn-DL-Arg-DL-Tyr-DL-Tyr-DL-Ala-DL-Ser-DL-Leu-DL-Arg-DL-His-DL-Tyr-DL-Leu-DL-Asn-DL-Leu-DL-Leu-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 . Both share:

  • Repeated Tyr and Arg residues.
  • Non-standard xiIle and xiThr modifications.
  • C-terminal amidation.

However, differences in proline (Pro) and glutamic acid (Glu) positioning alter conformational flexibility and charge distribution .

Fingerprint and Descriptor-Based Methods

Tanimoto similarity coefficients, calculated using molecular fingerprints, quantify global structural overlap. For example:

Compound Tanimoto Similarity Key Divergences
H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH 0.62 Absence of Gly and Leu; presence of Phe
H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Lys-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-DL-Arg-DL-His-DL-Tyr-DL-xiIle-DL-Asn-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Gln-DL-Arg-DL-Tyr-NH2 0.58 Additional Ser and His residues; altered charge profile

Lower similarities (<0.7) indicate significant structural divergence, necessitating 3D alignment or activity-based comparisons for functional insights .

Functional and Activity-Based Comparisons

Activity Landscape Modeling

Activity landscape analysis pairs structural similarity with potency differences.

3D Similarity and Target Prediction

Retrospective virtual screening (retro-VS) compares 3D conformers to predict targets. For this peptide, 3D alignment with reference compounds (e.g., estrogen receptor binders) could prioritize targets like G-protein-coupled receptors (GPCRs) or ion channels. However, conformational sampling and descriptor choice (e.g., electrostatic vs. hydrophobic fields) critically influence outcomes .

Metabolic and Stability Profiles

The peptide’s mixed DL-configuration and amidation likely enhance stability compared to all-L analogs. For instance, H-DL-Tyr-DL-Pro-DL-xiIle-DL-Lys-DL-Pro-DL-Glu-DL-Ala-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Ser-DL-Pro-DL-Glu-DL-Glu-DL-Leu-DL-Asn-DL-Arg-DL-Tyr-DL-Tyr-DL-Ala-DL-Ser-DL-Leu-DL-Arg-DL-His-DL-Tyr-DL-Leu-DL-Asn-DL-Leu-DL-Leu-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 shows a 40% longer half-life in plasma than its all-L counterpart, attributed to resistance to proteases .

Preparation Methods

Synthesis or Procurement of Other D-Amino Acids

  • Other D-amino acids such as D-lysine, D-arginine, D-glutamic acid, and non-standard residues like xiIle and xiThr are typically synthesized chemically or enzymatically or sourced from specialized suppliers.
  • Chemical synthesis involves stereoselective methods or resolution techniques analogous to those used for D-tyrosine.
  • Non-standard amino acids (e.g., xiIle, xiThr) require custom synthesis due to their uncommon stereochemistry.

Peptide Chain Assembly by Solid-Phase Peptide Synthesis (SPPS)

Specific Considerations for Complex Peptides

  • Incorporation of D-amino acids and non-standard residues requires careful selection of protecting groups and coupling conditions to prevent racemization and side reactions.
  • The presence of multiple charged residues (Lys, Arg, Glu) necessitates optimization of deprotection and cleavage protocols to maintain peptide integrity.
  • For C-terminal amidation (as indicated by the -NH2), appropriate resin linkers (e.g., Rink amide resin) are used to yield amidated peptides upon cleavage.
  • The sequence complexity may require repeated coupling cycles and monitoring by analytical methods (HPLC, MS) to ensure synthesis fidelity.

Purification and Characterization

  • Crude peptides obtained after cleavage are purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Purity and identity are confirmed by analytical HPLC, mass spectrometry, and amino acid analysis.
  • Peptides containing D- and L-amino acids may be further characterized by circular dichroism (CD) spectroscopy to assess stereochemistry and secondary structure.

Summary Table of Preparation Steps

Step No. Process Stage Description Key Conditions/Notes
1 D-Tyrosine Preparation Enzymatic resolution of N-acetyl-DL-tyrosine to D-tyrosine using immobilized D-acylase enzyme 40–60 °C, pH 7–8, 5–8 h, >99.5% ee, >88% yield
2 Other D-Amino Acid Procurement Chemical synthesis or enzymatic resolution of other D-amino acids and non-standard residues Custom synthesis for xiIle, xiThr; stereoselective methods
3 Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly on resin using Fmoc chemistry and coupling agents (HBTU, HATU, TBTU) C→N direction, C-terminal amidation, careful racemization control
4 Cleavage and Deprotection Acidic cleavage from resin and removal of side-chain protecting groups TFA-based cleavage cocktails
5 Purification Preparative RP-HPLC purification Analytical HPLC and MS for purity and identity confirmation

Research Findings and Notes

  • The enzymatic preparation of D-tyrosine significantly reduces cost and increases optical purity compared to purely chemical methods, facilitating industrial-scale production of peptides containing D-tyrosine.
  • SPPS remains the gold standard for synthesizing complex peptides with mixed stereochemistry due to its efficiency, scalability, and ability to incorporate modified residues.
  • The choice of coupling reagents and protecting groups is critical to minimize racemization, especially when incorporating D-amino acids and unusual residues.
  • Analytical monitoring at each step ensures high fidelity in peptide synthesis, crucial for biological activity and reproducibility.

This comprehensive approach combining enzymatic resolution of D-amino acids and solid-phase peptide synthesis enables the efficient preparation of the complex peptide “H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2” with high purity and stereochemical integrity.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for determining the detection limit (DL) of H-DL-Tyr-DL-Lys-Gly-DL-Arg-DL-Glu(1)-DL-Tyr-DL-xiIle-DL-Lys(1)-DL-Leu-DL-xiIle-DL-xiThr-DL-Arg-DL-Pro-DL-Arg-DL-Tyr-NH2 in complex biological matrices?

  • Answer : Detection limits should be validated using ICH Q2(R2) guidelines, which recommend determining DL via signal-to-noise ratios or empirical testing with samples near the estimated DL. For example, if DL is extrapolated, validate it by analyzing ≥6 replicates at concentrations close to the DL using LC-MS/MS or HPLC-UV. Ensure method specificity by testing interference from matrix components (e.g., plasma proteins) .

Q. How can researchers address challenges in synthesizing and purifying this peptide due to its DL-amino acid residues and branched side chains (e.g., xiIle, xiThr)?

  • Answer : Optimize solid-phase peptide synthesis (SPPS) protocols by adjusting coupling times and using orthogonal protecting groups (e.g., Fmoc for lysine side chains). Purification via reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in acetonitrile/water) can resolve stereoisomers. Characterize purity using MALDI-TOF MS and validate chirality via circular dichroism (CD) spectroscopy .

Q. What theoretical frameworks are essential for studying the peptide’s interactions with cellular receptors or enzymes?

  • Answer : Link the research to molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like G-protein-coupled receptors. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, Kd). Theoretical models should align with experimental data to ensure mechanistic validity .

Advanced Research Questions

Q. How can conformational dynamics of the peptide’s branched residues (e.g., DL-xiIle) influence its biological activity, and what experimental designs are optimal for probing this?

  • Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) to resolve spatial arrangements of xiIle and xiThr. Compare activity in cell-based assays (e.g., cAMP modulation) between wild-type and site-directed mutants. Employ factorial design to test variables like pH, temperature, and solvent polarity on conformational stability .

Q. What strategies resolve contradictions in data between in vitro efficacy (e.g., receptor activation) and in vivo pharmacokinetic profiles (e.g., rapid clearance) for this peptide?

  • Answer : Conduct parallel studies to identify confounding factors:

  • In vitro : Measure metabolic stability in liver microsomes to assess susceptibility to proteases.
  • In vivo : Use radiolabeled peptide (e.g., ³H or ¹⁴C) to track distribution and clearance in rodent models.
    Cross-validate findings using computational PK/PD modeling (e.g., GastroPlus) to bridge discrepancies .

Q. How do multi-variable interactions (e.g., pH, ionic strength) affect the peptide’s aggregation propensity, and what statistical methods are suitable for analyzing these effects?

  • Answer : Apply response surface methodology (RSM) within a central composite design to model interactions. Monitor aggregation via dynamic light scattering (DLS) and thioflavin T fluorescence. Use ANOVA to identify significant factors (p<0.05) and optimize formulation buffers using desirability functions .

Q. What in silico approaches can predict post-translational modification (PTM) sites (e.g., lysine acetylation) in this peptide, and how should predictions be experimentally verified?

  • Answer : Use tools like NetAcet or GPS-PAIL to predict acetylation sites at lysine residues. Validate via tandem MS (LC-MS/MS) with collision-induced dissociation (CID) to fragment peptides and identify PTM signatures (e.g., +42 Da mass shifts). Compare with synthetic acetylated analogs as controls .

Methodological Considerations Table

Research AspectKey TechniqueValidation CriteriaReference
Detection Limit LC-MS/MSSignal-to-noise ≥3:1, ≥6 replicates at DL
Stereochemical Purity CD SpectroscopyΔε values matching enantiopure standards
Binding Affinity SPR/ITCKd ≤ 1 µM, R² ≥0.98 in dose-response curves
Metabolic Stability Liver MicrosomesHalf-life ≥30 minutes for lead optimization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.